MM-102 trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of MM-102 trifluoroacetate involves several steps, including the preparation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, and is typically prepared in a laboratory setting for research purposes .

化学反应分析

MM-102 trifluoroacetate primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It binds with high affinity to WDR5, inhibiting its interaction with MLL proteins. The compound’s inhibitory activity is measured by its IC50 value, which is 2.4 nM in WDR5 binding assays .

科学研究应用

MM-102 trifluoroacetate is extensively used in scientific research, particularly in the study of epigenetics and cancer biology. Its primary application is as an inhibitor of the WDR5/MLL interaction, making it a valuable tool in studying the role of MLL1 in leukemia. The compound has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins. Additionally, it is used in research related to histone modification and gene expression regulation .

作用机制

The mechanism of action of MM-102 trifluoroacetate involves its binding to the WDR5 protein, thereby inhibiting its interaction with MLL proteins. This inhibition disrupts the MLL1 methyltransferase activity, leading to reduced expression of target genes such as HoxA9 and Meis-1. The compound’s high binding affinity to WDR5 is a key factor in its potent inhibitory activity .

相似化合物的比较

MM-102 trifluoroacetate is unique in its high potency and specificity for the WDR5/MLL interaction. Similar compounds include other WDR5 inhibitors and MLL1 inhibitors, but this compound stands out due to its low IC50 value and high binding affinity. Other similar compounds include ARA peptide and other histone methyltransferase inhibitors .

属性

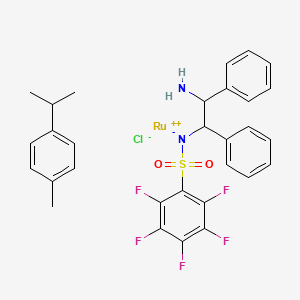

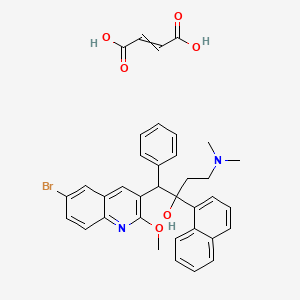

分子式 |

C37H50F5N7O6 |

|---|---|

分子量 |

783.8 g/mol |

IUPAC 名称 |

N-[bis(4-fluorophenyl)methyl]-1-[[5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7) |

InChI 键 |

ZRKTWBXVGMHWHM-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)

![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)

![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)

![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)